Cas no 141109-16-2 ((R)-(-)-2-Chlorophenylglycine Methyl Ester)

(R)-(-)-2-Chlorophenylglycine Methyl Ester is a chiral ester derivative of 2-chlorophenylglycine, primarily used as an intermediate in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Its stereochemical purity makes it valuable for asymmetric synthesis, particularly in the production of active pharmaceutical ingredients (APIs) requiring high optical purity. The methyl ester group enhances solubility and reactivity, facilitating further functionalization under mild conditions. This compound is often employed in peptidomimetics and bioactive molecule development due to its rigid aromatic backbone and chiral center. Proper handling under inert conditions is recommended to preserve its stability and prevent racemization. Storage at low temperatures in a dry environment is advised for long-term use.
(R)-(-)-2-Chlorophenylglycine Methyl Ester structure
141109-16-2 structure
Product name:(R)-(-)-2-Chlorophenylglycine Methyl Ester
CAS No:141109-16-2
MF:C9H10ClNO2
Molecular Weight:199.634201526642
CID:135299
PubChem ID:11735787

(R)-(-)-2-Chlorophenylglycine Methyl Ester 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, a-amino-2-chloro-, methyl ester, (aR)-
    • (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER
    • 2-Amino-1-cyclohexenecarboxylic acid ethyl ester
    • 2-Amino-cyclohex-1-enecarboxylic acid ethyl ester
    • Ethyl 2-amino-1-cyclohexene-1-carboxylate
    • ethyl 2-amino-1-cyclohexenecarboxylate
    • ethyl 2-aminocyclohex-1-ene-1-carboxylate
    • ethyl 2-aminocyclohex-1-enecarboxylate
    • SCHEMBL13306848
    • TS-02820
    • EN300-2950448
    • 141109-16-2
    • Benzeneacetic acid, alpha-amino-2-chloro-, methyl ester, (alphaR)-
    • MFCD02258900
    • (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate
    • methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
    • DQ3WA9YX3J
    • AC-10051
    • AKOS007930230
    • DTXSID201265152
    • Methyl (alphaR)-alpha-amino-2-chlorobenzeneacetate
    • (R)-2-chlorophenylglycine methyl ester
    • Benzeneacetic acid, alpha-amino-2-chloro-, methyl ester, (-)-
    • (R)-Methyl2-amino-2-(2-chlorophenyl)acetate
    • A807728
    • AKOS006278828
    • (R)-(-)-2-Chlorophenylglycine Methyl Ester
    • MDL: MFCD02258900
    • インチ: 1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1
    • InChIKey: UTWOZNRDJNWTPS-MRVPVSSYSA-N
    • SMILES: ClC1C=CC=CC=1[C@H](C(=O)OC)N

計算された属性

  • 精确分子量: 199.04000
  • 同位素质量: 199.0400063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 1.5

じっけんとくせい

  • PSA: 52.32000
  • LogP: 2.21310

(R)-(-)-2-Chlorophenylglycine Methyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C609843-500mg
(R)-(-)-2-Chlorophenylglycine Methyl Ester
141109-16-2
500mg
$821.00 2023-05-18
Enamine
EN300-2950448-2.5g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
2.5g
$838.0 2025-03-19
Enamine
EN300-2950448-10.0g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
10.0g
$1839.0 2025-03-19
Enamine
EN300-2950448-5.0g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
5.0g
$1240.0 2025-03-19
Enamine
EN300-2950448-0.5g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
0.5g
$410.0 2025-03-19
Enamine
EN300-2950448-0.05g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
0.05g
$359.0 2025-03-19
TRC
C609843-250mg
(R)-(-)-2-Chlorophenylglycine Methyl Ester
141109-16-2
250mg
$483.00 2023-05-18
TRC
C609843-1g
(R)-(-)-2-Chlorophenylglycine Methyl Ester
141109-16-2
1g
$1372.00 2023-05-18
Enamine
EN300-2950448-1.0g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
1.0g
$428.0 2025-03-19
Enamine
EN300-2950448-0.25g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
0.25g
$393.0 2025-03-19

(R)-(-)-2-Chlorophenylglycine Methyl Ester 合成方法

(R)-(-)-2-Chlorophenylglycine Methyl Ester 関連文献

(R)-(-)-2-Chlorophenylglycine Methyl Esterに関する追加情報

Recent Advances in the Application of (R)-(-)-2-Chlorophenylglycine Methyl Ester (CAS: 141109-16-2) in Chemical Biology and Pharmaceutical Research

The compound (R)-(-)-2-Chlorophenylglycine Methyl Ester (CAS: 141109-16-2) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral building block is particularly valued for its role in the synthesis of biologically active molecules, including peptidomimetics and enzyme inhibitors. Recent studies have explored its utility in asymmetric synthesis, drug discovery, and as a precursor for novel therapeutic agents. This research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview for professionals in the field.

One of the most notable developments involves the use of (R)-(-)-2-Chlorophenylglycine Methyl Ester in the synthesis of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a key intermediate in the development of selective cathepsin inhibitors, which show promise for treating osteoporosis and certain cancers. The study highlighted the compound's stereochemical purity (≥99% ee) as a critical factor in achieving high inhibitory activity, underscoring the importance of enantioselective synthesis methods.

In the realm of neuroscience, researchers have investigated the potential of (R)-(-)-2-Chlorophenylglycine Methyl Ester derivatives as modulators of glutamate receptors. A recent Nature Chemical Biology publication (2024) revealed that structurally optimized analogs exhibit selective antagonism at metabotropic glutamate receptor subtype 5 (mGluR5), suggesting potential applications in neurological disorders such as Parkinson's disease and fragile X syndrome. The study employed advanced molecular docking simulations and in vitro assays to elucidate the structure-activity relationship of these derivatives.

From a synthetic chemistry perspective, novel catalytic systems have been developed to improve the production efficiency of (R)-(-)-2-Chlorophenylglycine Methyl Ester. A breakthrough reported in ACS Catalysis (2023) described a recyclable chiral catalyst system that achieves >90% yield with excellent enantioselectivity under mild conditions. This advancement addresses previous challenges in large-scale production while maintaining the high purity required for pharmaceutical applications. The methodology also demonstrates good compatibility with various functional groups, expanding its synthetic utility.

Emerging research has also explored the compound's potential in antibiotic development. A 2024 study in the European Journal of Medicinal Chemistry identified (R)-(-)-2-Chlorophenylglycine Methyl Ester-derived peptoids with potent activity against multidrug-resistant Gram-positive bacteria. These compounds exhibit a unique mechanism of action by disrupting bacterial cell wall biosynthesis, with minimal cytotoxicity against mammalian cells. The findings open new avenues for addressing the growing challenge of antibiotic resistance.

In conclusion, recent research on (R)-(-)-2-Chlorophenylglycine Methyl Ester (CAS: 141109-16-2) demonstrates its growing importance across multiple pharmaceutical research domains. From its established role as a chiral synthon to emerging applications in drug discovery and development, this compound continues to offer valuable opportunities for medicinal chemistry innovation. Future research directions may focus on further optimizing synthetic routes, exploring additional biological targets, and developing novel derivatives with enhanced therapeutic properties.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:141109-16-2)(R)-(-)-2-Chlorophenylglycine Methyl Ester
A807728
Purity:99%
はかる:5g
Price ($):235.0